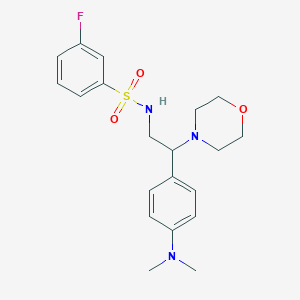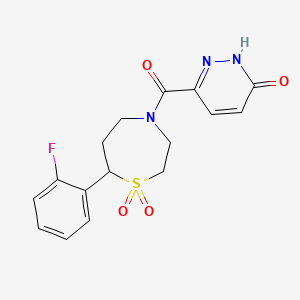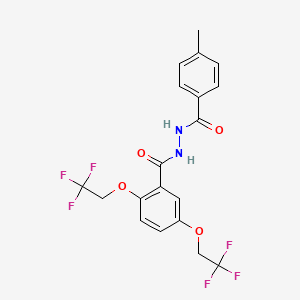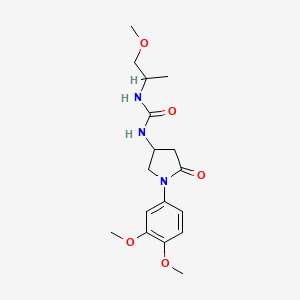
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure analysis of the related compounds reveals interesting features. For instance, the structure of the synthesized compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was modeled using Gaussian09W and GaussView6.0.16 software employing B3LYP and 6–31+G(d) basis set . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, crystallized in a centrosymmetric pattern with P1 space group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “E-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione”, the HOMO–LUMO energy gap was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule . Another compound, “4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)”, showed an emission peak at 660 nm, which is attributed to the red light emission in the EM spectrum .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of adducts with phosphorus pentafluoride, demonstrating a method to substitute a hydroxy group by fluorine, yielding adducts of (morpholino)(phenyl)carbene with PF5 as major products. This process is significant in the development of fluorine-containing compounds with potential applications in medicinal chemistry and materials science (Guzyr et al., 2013).
- A new sulfonamide molecule was synthesized and characterized, revealing insights into the structural and electronic properties of such compounds. This work contributes to the understanding of molecular interactions and the design of sulfonamide-based therapeutics (Murthy et al., 2018).
Biological Activity
- Research on pyrimidine linked with morpholinophenyl derivatives has shown significant larvicidal activity against certain larvae, indicating potential applications in pest control and the development of new insecticides (Gorle et al., 2016).
- A series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and demonstrated notable inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Chemical Reactions and Applications
- The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides highlights the role of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-fluorobenzenesulfonamide-related compounds in facilitating complex chemical transformations, useful in organic synthesis and pharmaceutical manufacturing (Wan et al., 2002).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-27-13-11-24)15-22-28(25,26)19-5-3-4-17(21)14-19/h3-9,14,20,22H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDIIDMQCMUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2750770.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)


![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)
